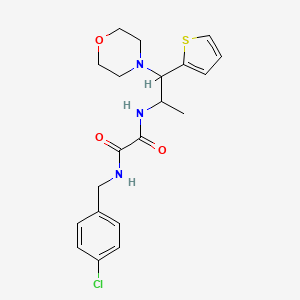

![molecular formula C17H19NO5S2 B2816000 Ethyl 5-(2-thia-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)-3-methylbenzofuran-2-carboxylate CAS No. 2034456-05-6](/img/structure/B2816000.png)

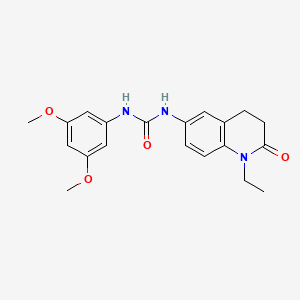

Ethyl 5-(2-thia-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)-3-methylbenzofuran-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound contains a 2-thia-5-azabicyclo[2.2.1]heptane moiety, which is a bicyclic structure containing a sulfur atom and a nitrogen atom . It also contains a benzofuran moiety, which is a fused aromatic ring system consisting of a benzene ring and a furan ring . The carboxylate ester group (COOEt) and the sulfonyl group (SO2) are common functional groups in organic chemistry.

Synthesis Analysis

While the exact synthesis of this compound is not described in the literature, compounds with similar structures have been synthesized. For example, oxygenated 2-azabicyclo[2.2.1]heptanes have been synthesized via palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the bicyclic 2-thia-5-azabicyclo[2.2.1]heptane structure, the benzofuran ring, and the sulfonyl and carboxylate ester groups . These groups could potentially participate in various chemical reactions.Chemical Reactions Analysis

The sulfonyl group and the carboxylate ester group are both electrophilic in nature and could potentially undergo nucleophilic substitution reactions. The bicyclic structure and the benzofuran ring could potentially participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. The presence of the sulfonyl group, carboxylate ester group, and the bicyclic and benzofuran rings would likely influence its solubility, reactivity, and other physical and chemical properties .Aplicaciones Científicas De Investigación

Ring Closure Reactions and Derivative Synthesis

Research demonstrates the utility of related bicyclic proline ester compounds in synthesizing various derivatives through ring closure reactions. For instance, starting from bicyclic proline ester, researchers prepared hydantoines and thiohydantoines by acidic ring closure of urea or thiourea derivatives, further transforming these into pyridine and thiazolo derivatives, showcasing the compound's versatility in synthesizing structurally complex molecules (Palkó et al., 2009).

Basic Skeleton Synthesis of Penicillin-type β-Lactams

The compound's relevance extends to synthesizing basic skeletons of penicillin-type β-lactams, highlighting its potential in antibiotic research. A noteworthy synthesis from ethyl propiolate formed the β-lactam ring of thiazolidine-2-acetic acid, a crucial step in developing penicillin analogs (Chiba et al., 1985).

Asymmetric Synthesis of Bicyclic Amino Acid Derivatives

The asymmetric synthesis of methyl and ethyl 2-azabicyclo[2.2.1]heptane-3-carboxylates via Aza-Diels-Alder reactions highlights the compound's utility in producing chiral amino acid derivatives, which are valuable in medicinal chemistry and drug design (Waldmann & Braun, 1991).

Novel Skeletal Rearrangement

Research on ethyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate demonstrated its ability to undergo skeletal rearrangement under acidic conditions, providing pathways to novel organic structures. This rearrangement expands the synthetic applications of related compounds in creating diverse molecular architectures (Kobayashi et al., 1992).

Antimalarial Activity Evaluation

Derivatives of related bicyclic compounds have been evaluated for their antimalarial activities, showcasing the potential of such compounds in contributing to the development of new antimalarial drugs. This research underscores the importance of structural diversity in discovering biologically active molecules (Ningsanont et al., 2003).

Propiedades

IUPAC Name |

ethyl 3-methyl-5-(2-thia-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)-1-benzofuran-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO5S2/c1-3-22-17(19)16-10(2)14-7-13(4-5-15(14)23-16)25(20,21)18-8-12-6-11(18)9-24-12/h4-5,7,11-12H,3,6,8-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTQUJILDNBESGB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(O1)C=CC(=C2)S(=O)(=O)N3CC4CC3CS4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

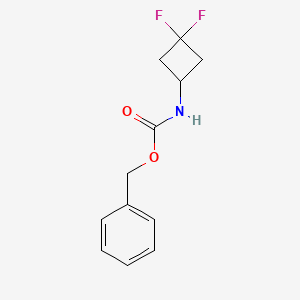

![[2-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanamine dihydrochloride](/img/structure/B2815925.png)

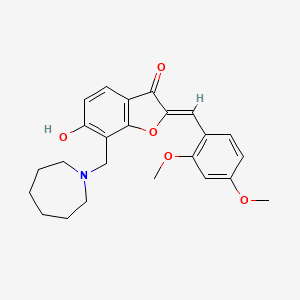

![4-(3,5-dimethylphenyl)-6-fluoro-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide](/img/structure/B2815926.png)

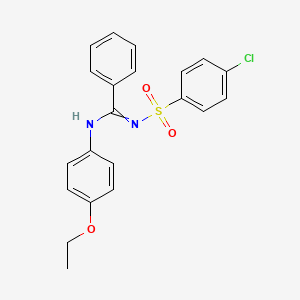

![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2815927.png)

![5-(Chloromethyl)imidazo[1,2-a]pyridine hydrochloride](/img/structure/B2815930.png)

![4-fluoro-3-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}aniline](/img/structure/B2815937.png)